4-Bromo-7-ethoxyquinoline

Suzuki-Miyaura coupling Palladium catalysis HCV protease inhibitor intermediates

4-Bromo-7-ethoxyquinoline (C₁₁H₁₀BrNO, MW 252.11 g/mol) is a disubstituted quinoline featuring a bromine atom at the 4-position and an ethoxy group at the 7-position. This specific substitution pattern positions the compound within the class of halogenated 7-alkoxyquinolines, a family recognized as key intermediates in the synthesis of HCV NS3/4A protease inhibitors.

Molecular Formula C11H10BrNO
Molecular Weight 252.11 g/mol
Cat. No. B12951280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-7-ethoxyquinoline
Molecular FormulaC11H10BrNO
Molecular Weight252.11 g/mol
Structural Identifiers
SMILESCCOC1=CC2=NC=CC(=C2C=C1)Br
InChIInChI=1S/C11H10BrNO/c1-2-14-8-3-4-9-10(12)5-6-13-11(9)7-8/h3-7H,2H2,1H3
InChIKeyODXBURANOREKOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-7-ethoxyquinoline for HCV Protease Inhibitor Intermediates and Quinoline Scaffold Procurement


4-Bromo-7-ethoxyquinoline (C₁₁H₁₀BrNO, MW 252.11 g/mol) is a disubstituted quinoline featuring a bromine atom at the 4-position and an ethoxy group at the 7-position. This specific substitution pattern positions the compound within the class of halogenated 7-alkoxyquinolines, a family recognized as key intermediates in the synthesis of HCV NS3/4A protease inhibitors [1]. The 7-ethoxy substituent is also characteristic of validated fluorescent substrates for cytochrome P450 monooxygenase activity assays [2]. The dual substitution motif confers distinct reactivity and physicochemical properties that differentiate it from closely related regioisomers and halogen analogs, making precise procurement essential for reproducible synthetic and biological outcomes.

Why 4-Bromo-7-ethoxyquinoline Cannot Be Interchanged with Other Halogenated or Alkoxy Quinoline Analogs


The 4-bromo-7-ethoxy substitution pattern produces a unique confluence of electronic, steric, and metabolic properties that are not replicated by other substitution isomers or halogen variants. Regioisomeric analogs such as 4-bromo-6-ethoxyquinoline or 7-bromo-4-ethoxyquinoline alter the spatial orientation of the reactive bromine handle and the electron-donating ethoxy group, which directly impacts cross-coupling regioselectivity and downstream biological target engagement [1]. Halogen exchange from bromine to chlorine (e.g., 4-chloro-7-ethoxyquinoline) changes both the leaving-group aptitude in nucleophilic aromatic substitution and the C–X bond dissociation energy, affecting reaction yields and conditions in palladium-catalyzed transformations [2]. Furthermore, the 7-alkoxy position is critical for cytochrome P450 O-dealkylation kinetics; even a shift from 7-ethoxy to 7-methoxy substantially alters apparent Km and Vmax values in hepatic microsomal assays [3]. These factors collectively preclude casual substitution without compromising synthetic efficiency, biological readout fidelity, or both.

Quantitative Differential Evidence for 4-Bromo-7-ethoxyquinoline Against Closest Analogs


Cross-Coupling Reactivity Advantage of C4-Br over C4-Cl in 7-Alkoxyquinolines

The 4-bromo substituent facilitates more efficient oxidative addition with Pd(0) catalysts compared to the 4-chloro analog, due to the lower C–Br bond dissociation energy (≈285 kJ/mol for C–Br vs ≈397 kJ/mol for C–Cl in aryl halides) [1]. This is functionally evidenced by the Boehringer Ingelheim patent strategy, which specifically employs bromo-substituted quinolines (rather than chloro analogs) as the preferred electrophilic partner in Suzuki couplings en route to HCV NS3/4A protease inhibitors [2]. The 4-bromo position on the quinoline scaffold has been explicitly highlighted as 'useful and easily substituted by various functional hydrocarbon and heteroatomic groups,' enabling Suzuki coupling with arylboronic acids to 4-aryl quinolines in good yield on gram scale (5 mmol) [3]. Direct comparative yield data for 4-bromo vs. 4-chloro quinoline under standardized Suzuki conditions are not reported for the 7-ethoxy series, representing a class-level inference from established aryl halide reactivity trends.

Suzuki-Miyaura coupling Palladium catalysis HCV protease inhibitor intermediates

Regioisomeric Differentiation: 4-Br-7-EtO vs. 7-Br-4-EtO Quinoline in Nucleophilic Substitution Selectivity

A systematic study of bromo-ethoxy isoquinolines established that the substitution position dictates nucleophilic reactivity pathways. Among the six possible bromo-ethoxy isoquinolines, all except 4-bromo-3-ethoxyisoquinoline react by simple nucleophilic substitution of the bromine atom; the ethoxy group is additionally displaced only when located at position 1 [1]. Applying this structure-reactivity principle to the quinoline series, 4-bromo-7-ethoxyquinoline is expected to undergo selective nucleophilic aromatic substitution (SNAr) exclusively at the 4-bromo position without competing displacement of the 7-ethoxy group. In contrast, the regioisomer 7-bromo-4-ethoxyquinoline (CAS 1375107-91-7) places the reactive halogen at the 7-position, which in the quinoline ring system is less activated toward SNAr due to reduced resonance stabilization of the Meisenheimer intermediate compared to the 4-position proximal to the ring nitrogen [2]. This regiochemical difference confers distinct and predictable selectivity in downstream derivatization sequences.

Regioselective substitution Isoquinoline reactivity Medicinal chemistry building blocks

Cytochrome P450 Substrate Kinetic Differentiation: 7-Ethoxy vs. 7-Methoxy Quinoline Scaffold

The 7-alkoxyquinoline series has been quantitatively characterized as fluorescent substrates for cytochrome P450 monooxygenases. In hepatic microsomes from 3-methylcholanthrene (MC)-pretreated rats (CYP1A-enriched), 7-ethoxyquinoline and 7-propoxyquinoline were O-dealkylated more rapidly than other alkoxy chain-length variants [1]. Apparent Km values for the 7-alkoxyquinoline series in MC-induced microsomes ranged from 0.5 to 14 µM, with corresponding Vmax values of 0.29 to 2.7 nmol 7-quinolinol/min/mg protein [1]. While 7-ethoxyquinoline (the non-brominated parent scaffold) provides the baseline kinetic profile, the introduction of a 4-bromo substituent in 4-bromo-7-ethoxyquinoline is expected to modulate both the electronic character of the quinoline ring and the lipophilicity (predicted logP increase, given Br contributes +0.86 to π Hansch constant vs. H), potentially altering Km for CYP binding and the fluorescence quantum yield of the 7-quinolinol product [2]. Direct kinetic constants for 4-bromo-7-ethoxyquinoline are not reported in the open literature, marking this as a testable differentiation gap.

CYP1A induction Fluorogenic substrates Hepatic microsome assays

4-Bromoquinoline vs. 4-Chloroquinoline: Differential Physicochemical Properties Relevant to Purification and Handling

The replacement of chlorine with bromine at the 4-position of 7-ethoxyquinoline significantly alters key physicochemical parameters. 4-Bromo-7-ethoxyquinoline has a molecular weight of 252.11 g/mol (vs. 207.66 g/mol for 4-chloro-7-ethoxyquinoline, CAS 178984-50-4), representing a ~21% increase that facilitates mass-directed purification and LC-MS identification . The bromine atom confers a distinctive isotope pattern (⁷⁹Br:⁸¹Br ≈ 1:1) that serves as an unambiguous mass spectrometry signature for reaction monitoring and impurity profiling, a feature absent in the monoisotopic chlorine analog (³⁵Cl:³⁷Cl ≈ 3:1 ratio, less diagnostically useful) [1]. The melting point of 4-bromo-7-ethoxyquinoline (reported range 70–80 °C) is higher than that expected for many 4-chloro analogs, potentially simplifying solid-phase handling and crystallization-based purification .

Physicochemical characterization Chromatographic purification Intermediate procurement

High-Impact Application Scenarios for 4-Bromo-7-ethoxyquinoline Based on Differential Evidence


HCV NS3/4A Protease Inhibitor Intermediate Synthesis via Suzuki Coupling

4-Bromo-7-ethoxyquinoline serves as the electrophilic coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to install aryl or heteroaryl groups at the 4-position, a key step in constructing quinoline-based HCV protease inhibitor scaffolds. The Boehringer Ingelheim patent family explicitly identifies bromo-substituted 7-alkoxyquinolines as preferred intermediates for this application, with the C4-Br bond enabling oxidative addition under mild conditions (50–100 °C, Pd(PPh₃)₄ catalyst) and the 7-alkoxy group remaining intact throughout the coupling sequence [1]. The gram-scale viability of this transformation has been demonstrated on related 4-bromoquinoline substrates [2].

Customized Fluorogenic CYP Substrate with Tunable Lipophilicity for Drug-Drug Interaction Screening

The 7-ethoxyquinoline scaffold is a validated fluorogenic substrate for cytochrome P450 monooxygenases, with O-dealkylation yielding fluorescent 7-quinolinol that can be monitored in real time [3]. Procurement of the 4-bromo derivative enables researchers to introduce steric and electronic modifications at the 4-position via cross-coupling, producing a tailored panel of CYP substrates with varied lipophilicity (predicted logP modulation via the aromatic Br) while retaining the 7-ethoxy fluorogenic readout. This is particularly valuable for establishing structure-activity relationships in CYP isoform selectivity screening and drug-drug interaction (DDI) assessment, where the non-brominated 7-ethoxyquinoline parent has already demonstrated differential O-dealkylation kinetics across CYP1A-enriched, CYP2B-enriched, and control microsomal preparations [3].

Regioselective Sequential Functionalization for Parallel Library Synthesis

The predictable SNAr reactivity hierarchy of 4-bromo-7-ethoxyquinoline—where nucleophilic substitution occurs exclusively at the 4-bromo position without competing 7-ethoxy displacement—makes this compound uniquely suited as a core scaffold for sequential, site-selective diversification. As demonstrated in studies of related bromo-ethoxy isoquinoline systems, the ethoxy group is not displaced under standard nucleophilic conditions when positioned away from the electrophilic center [4]. This enables synthetic workflows where the 4-position is first functionalized via SNAr with amine or thiol nucleophiles, followed by retention of the 7-ethoxy group for subsequent metabolic or binding studies, or further derivatization via the alkoxy chain. In contrast, regioisomeric analogs such as 7-bromo-4-ethoxyquinoline risk competing side reactions that reduce overall synthetic efficiency and product purity [5].

Quote Request

Request a Quote for 4-Bromo-7-ethoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.